Tert-butyl (2R,3S)-3-hydroxy-2-methyl-piperidine-1-carboxylate
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Overview
Description
Tert-butyl (2R,3S)-3-hydroxy-2-methyl-piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a hydroxy group, and a carboxylate group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,3S)-3-hydroxy-2-methyl-piperidine-1-carboxylate typically involves the protection of functional groups and the formation of the piperidine ring. One common method involves the use of tert-butyl esters, which are introduced through a reaction with tert-butyl chloroformate under basic conditions. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing better control over reaction conditions and reducing waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,3S)-3-hydroxy-2-methyl-piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carboxylate group would yield an alcohol .
Scientific Research Applications
Tert-butyl (2R,3S)-3-hydroxy-2-methyl-piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (2R,3S)-3-hydroxy-2-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Tert-butyl carbamate: Contains a tert-butyl group and a carbamate group but lacks the piperidine ring.
Uniqueness
Tert-butyl (2R,3S)-3-hydroxy-2-methyl-piperidine-1-carboxylate is unique due to the combination of its functional groups and the piperidine ring. This combination provides distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl (2R,3S)-3-hydroxy-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-8-9(13)6-5-7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
ADVNLLSPFSWKPK-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CCCN1C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1C(CCCN1C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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